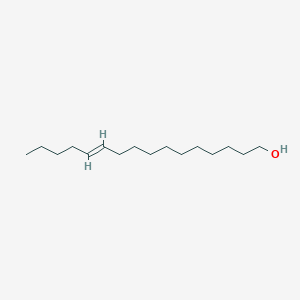

(E)-Hexadec-11-en-1-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-hexadec-11-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,17H,2-4,7-16H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVMNRHQWXIJIS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314637 | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61301-56-2 | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61301-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Hexadec-11-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-11-Hexadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hexadec-11-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Isolation Methodologies of E Hexadec 11 En 1 Ol

Identification in Insect Species and Their Exocrine Secretions

(E)-Hexadec-11-en-1-ol has been identified as a component of the sex pheromone blend in certain insect species. Pheromones are chemical signals released by an organism that influence the behavior of others of the same species. In many moth species, females release a specific blend of compounds to attract males for mating. The precise ratio of these compounds is often crucial for species-specific communication.

Research has shown that this compound is a minor component of the female sex pheromone of the brinjal fruit and shoot borer, Leucinodes orbonalis. nih.govgoogle.com The primary component of this pheromone blend is (E)-11-hexadecenyl acetate (B1210297). The presence of this compound, even in smaller quantities, can be significant for the full biological activity of the pheromone blend, enhancing the attraction of males. google.com The precursor to this compound, 11-Hexadecyn-1-ol, is utilized in the synthesis of sex pheromones for a variety of other insect pests, including the tomato fruit borer (Neoleucinodes elegantalis), the European corn borer (Ostrinia nubilalis), the fall armyworm (Spodoptera frugiperda), and the diamondback moth (Plutella xylostella), highlighting the importance of C16 alcohols and their derivatives in insect chemical communication. globalresearchonline.net

Table 1: Identification of this compound in Insect Pheromone Blends (This table is interactive and can be sorted by clicking on the headers.)

| Insect Species | Common Name | Family | Pheromone Component | Role | Approximate Ratio in Blend |

| Leucinodes orbonalis | Brinjal fruit and shoot borer | Crambidae | This compound | Minor Component | 1% (relative to (E)-11-hexadecenyl acetate) |

Presence in Botanical Extracts and Plant Volatiles

Beyond the animal kingdom, this compound has also been detected in the volatile emissions of botanical sources. Plant volatiles are a complex mixture of chemical compounds that plants release into the atmosphere, which can serve various ecological functions, such as attracting pollinators, repelling herbivores, and communicating with other plants.

A notable instance of the botanical occurrence of this compound is its identification in the volatile oil of the brown alga, Taonia atomaria. researchgate.net A study analyzing the chemical composition of this marine organism found that this compound constituted a measurable fraction of its volatile profile. This discovery underscores the diverse biosynthetic capabilities of organisms across different biological kingdoms.

Table 2: Identification of this compound in Botanical Sources (This table is interactive and can be sorted by clicking on the headers.)

| Botanical Source | Common Name | Phylum | Part Analyzed | Concentration (% of volatile oil) |

| Taonia atomaria | Brown Alga | Ochrophyta | Whole Organism | 2.58 ± 0.05 |

Advanced Techniques for Natural Source Extraction and Purification in Research

The identification and quantification of this compound from natural sources necessitate the use of sophisticated and sensitive analytical techniques due to its often trace-level concentrations. The methodologies employed can be broadly categorized into extraction and purification.

Extraction Methodologies:

The initial step in isolating this compound involves its extraction from the biological matrix. The choice of method depends on the source and the volatility of the compound.

Solvent Extraction of Glands: For insect pheromones, a common method is the direct extraction of the pheromone-producing glands. prayoglife.com This involves dissecting the specific glands (often located at the abdominal tip of female moths) and immersing them in a small volume of a non-polar organic solvent, such as hexane. This technique is highly specific but requires meticulous dissection skills.

Headspace Solid-Phase Microextraction (HS-SPME): This is a non-invasive and solvent-free technique ideal for capturing volatile compounds released by living organisms. nih.govthegoodscentscompany.com An SPME fiber coated with a specific adsorbent material is exposed to the headspace (the air surrounding the sample) of the organism, for instance, a calling female moth or a sample of algae. The volatile compounds, including this compound, adsorb onto the fiber and can then be thermally desorbed directly into the injection port of a gas chromatograph for analysis. nih.gov This method is particularly useful for studying the chemical profile of volatiles released in real-time.

Purification and Analytical Techniques:

Following extraction, the crude extract, which contains a mixture of compounds, must be purified to isolate this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for the analysis of volatile compounds. researchgate.net The extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries of known compounds.

Gas Chromatography-Electroantennographic Detection (GC-EAD): When studying insect pheromones, GC-EAD is a powerful bioassay technique. researchgate.net The effluent from the gas chromatography column is split into two paths. One path goes to a standard detector (like a flame ionization detector), while the other is directed over an insect's antenna. If a compound eluting from the column is biologically active (i.e., a pheromone component), it will elicit an electrical response from the antenna, which is recorded as a peak on an electroantennogram. This allows researchers to pinpoint the exact compounds in a complex mixture that are perceived by the insect.

Preparative Gas Chromatography (prep-GC): For obtaining a pure sample of a volatile compound for further analysis or bioassays, preparative GC is employed. researchgate.netresearchgate.net This technique uses a larger-scale gas chromatography system to separate larger quantities of the extract. The fraction corresponding to the retention time of this compound is collected as it elutes from the column.

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for purification of extracts prior to GC-MS analysis, HPLC is a valuable tool. nih.gov The extract is passed through a column packed with a stationary phase under high pressure. Different compounds in the mixture travel through the column at different rates depending on their chemical properties, allowing for their separation and collection. For long-chain alcohols, normal-phase or reversed-phase HPLC can be utilized for purification.

Elucidation of the Biological Role of E Hexadec 11 En 1 Ol

Role as an Insect Pheromone Component

(E)-Hexadec-11-en-1-ol has been identified as a sex pheromone component for multiple insect species, primarily within the order Lepidoptera. For instance, it is a known pheromone of the spotted stem borer, Chilo partellus, a significant pest of sorghum and maize in Asia and Africa. molnova.commolnova.com It has also been reported as a minor component in the sex pheromone blend of the brinjal shoot and fruit borer, Leucinodes orbonalis, and the giant silkworm moth, Lonomia obliqua. nih.gov In these contexts, it functions as part of a complex chemical signal that conveys information about the presence and reproductive status of a potential mate. nih.gov

Insect sex pheromones are rarely single compounds; instead, they are precise blends of multiple chemicals. The specificity of this blend, including the presence of major and minor components and their exact ratios, is a primary mechanism for ensuring reproductive isolation among different species. biorxiv.org Even closely related species that may share major pheromone components often produce unique minor components that prevent interspecific attraction.

The role of this compound as a minor component is critical in defining the specificity of the pheromone signal. In the case of the giant silkworm moth, Lonomia obliqua, the sex pheromone is composed primarily of (E)-11-hexadecenyl acetate (B1210297), with this compound being a minor, yet integral, part of the blend. Research has shown that for many moth species, omitting a minor component from a synthetic lure can drastically reduce or completely eliminate its attractiveness to males of the target species.

Furthermore, studies on sympatric rice pests have demonstrated the importance of specific alcohols in maintaining species boundaries. While several species might use common aldehydes as their main pheromone components, the addition of a species-specific alcohol like (Z)-11-hexadecenol to the blend can inhibit the attraction of other, non-target species. researchgate.net This principle underscores the importance of each component, including alcohols like this compound, in creating a unique chemical signature that ensures males are attracted only to females of their own species.

Table 1: Examples of Pheromone Blend Composition in Selected Lepidopteran Species This table illustrates the species-specific nature of pheromone blends, highlighting how different isomers and functional groups contribute to unique chemical signals.

| Species | Major Component(s) | Minor Component(s) Including (E/Z)-11-Hexadecen-1-ol | Reference |

|---|---|---|---|

| Chilo partellus | (Z)-11-Hexadecenal, (Z)-11-Hexadecen-1-ol | This compound is also a known pheromone component. | molnova.com |

| Leucinodes orbonalis | (E)-11-Hexadecenyl acetate | This compound | nih.govprayoglife.com |

| Heliothis maritima | (Z)-11-Hexadecenal | (Z)-11-Hexadecen-1-ol | d-nb.info |

| Plutella xylostella | (Z)-11-Hexadecenyl acetate | (Z)-11-Hexadecenal, (Z)-11-Hexadecen-1-ol | nih.govmdpi.com |

The perception of pheromone components by an insect triggers a cascade of innate behaviors, guiding the receiving organism towards the sender.

The primary behavioral response elicited by sex attractant pheromones, including this compound, is the initiation of mate-seeking behavior in the opposite sex, typically the male. nih.govresearchgate.net Upon detection of the pheromone plume, males will exhibit characteristic upwind flight, navigating along the chemical gradient towards the source—a calling female. researchgate.net As a component of the sex pheromone for the spotted stem borer, Chilo partellus, this compound is integral to this process of long-distance mate attraction. molnova.com In species where it is a minor component, its presence is often essential for the full behavioral sequence, from initial attraction to close-range courtship behaviors, to occur.

While some insect pheromones function to call conspecifics together for mass attack on a host (aggregation) or to signal them to spread out to avoid competition (dispersal), these roles are less documented for this compound. The primary identified function of this compound and its related isomers in Lepidoptera is related to sexual communication rather than aggregation or spacing. Research on other insect orders, such as Coleoptera (beetles), has more frequently identified specific compounds that mediate aggregation. To date, scientific literature has not extensively focused on a role for this compound in aggregation or dispersal behaviors in its known target species.

The chemical ecology of insect reproduction is often intricately linked with host plant selection. While sex pheromones guide insects to mates, this process is frequently contextualized by the presence of a suitable host plant for the offspring. Volatiles released from host plants can act synergistically with sex pheromones to enhance an insect's response. researchgate.net This interaction can make a pheromone lure more attractive when placed in the vicinity of host plants, suggesting that the insect's central nervous system integrates signals for both mating and oviposition.

Some plant-derived chemicals can also suppress an insect's response to its own pheromone, a mechanism that may help insects avoid unsuitable or already colonized hosts. mdpi.com While these interactions between pheromones and plant semiochemicals are a well-established principle in chemical ecology, specific studies detailing the direct modulation of host-seeking or oviposition behavior by this compound are limited. In other insect groups, such as mosquitoes, certain fatty acids and their derivatives have been identified as oviposition pheromones that signal a suitable breeding site, but this specific role has not been established for this compound in moths. researchgate.netresearchgate.net

Understanding how insects detect pheromones requires neurophysiological investigation. Electroantennography (EAG) is a fundamental technique used to measure the summed electrical potential from the entire antenna in response to an odor stimulus. It is an effective tool for screening which compounds in a complex mixture are detected by an insect's olfactory system. esf.edu The identification of this compound as a pheromone component in species like Leucinodes orbonalis indicates that it elicits a significant EAG response from the male antennae. prayoglife.com

The detection process begins when volatile molecules, such as this compound, enter microscopic pores on the antennal sensilla. esf.edu Inside the sensillum, the pheromone molecule is bound by an odorant-binding protein (OBP) and transported to olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs). nih.gov The binding of the pheromone to a specific OR triggers the neuron to fire an electrical signal. frontiersin.org This signal is then relayed to a specific region of the insect's brain called the antennal lobe, where the information is processed. d-nb.infod-nb.info The brain integrates signals from different OSNs tuned to various components of the pheromone blend, leading to the perception of the specific "odor" and the initiation of a corresponding behavioral program. frontiersin.org

Table 2: Summary of Electroantennogram (EAG) and Neurophysiological Findings This table provides examples of how EAG and other neurophysiological techniques are used to study insect responses to pheromone components.

| Technique | Finding | Insect Group/Species Example | Significance |

|---|---|---|---|

| Electroantennography (EAG) | Measures the overall olfactory response of the antenna to a specific chemical. | Leucinodes orbonalis males show EAG responses to (E)-11-hexadecenol and its acetate. | Confirms that the insect's antenna possesses receptors capable of detecting the compound. |

| Single-Sensillum Recording (SSR) | Identifies the response characteristics of individual olfactory sensory neurons (OSNs). | In Heliothis virescens, specific OSNs are tuned to respond to components like (Z)-11-hexadecenal and (Z)-9-tetradecenal. | Reveals the specificity of individual neurons and how different components of a blend are encoded. d-nb.info |

| Neural Staining and Tracing | Maps the projections of specific OSNs to processing centers (glomeruli) in the antennal lobe. | In Heliothis species, neurons responding to key pheromone components project to distinct, often enlarged, glomeruli. | Shows how the brain is organized to process behaviorally critical odor information. d-nb.infod-nb.info |

Behavioral Responses Elicited by this compound in Target Organisms

Contribution to Broader Semiochemical Communication Networks in Ecosystems

This compound is a significant semiochemical, a chemical cue used in communication, primarily identified for its role as an insect pheromone. Pheromones are substances secreted by an organism that elicit a specific reaction in another individual of the same species. ebi.ac.ukscielo.br this compound is a key component in the complex language of insect chemical communication, particularly for various moth species.

This long-chain fatty alcohol is a known pheromone for the spotted stem borer, Chilo partellus. molnova.commolnova.com However, its role is often more nuanced than that of a standalone attractant. In many cases, it functions as part of a multicomponent pheromone blend, where the precise ratio of different compounds is crucial for species-specific signaling.

For instance, in the brinjal fruit and shoot borer, Leucinodes orbonalis, this compound is a minor component of the female sex pheromone, working in conjunction with the major component, (E)-11-hexadecenyl acetate. imrpress.comprayoglife.com The presence and proportion of this compound in the pheromone blend can significantly enhance the attraction of male moths, demonstrating its synergistic effect. imrpress.com Similarly, it has been identified as a component of the sex pheromone blend of the fall armyworm, Spodoptera frugiperda. scielo.br Research has also shown that in certain Lepidoptera, this compound can enhance the activity of the main pheromone component. hebmu.edu.cn

The specificity of these pheromone blends is a critical evolutionary adaptation that prevents interspecies mating. The presence of this compound alongside other specific alcohols, acetates, or aldehydes in a precise ratio creates a unique chemical signature that is only recognized by males of the same species. This contributes to reproductive isolation and the maintenance of species integrity within diverse ecosystems. The use of such specific chemical signals is a cornerstone of pest management strategies like mating disruption and mass trapping, which exploit the insect's own communication system. imrpress.com

| Insect Species | Role of this compound | Other Pheromone Components |

| Chilo partellus (Spotted stem borer) | Pheromone | Not specified in provided context |

| Leucinodes orbonalis (Brinjal fruit and shoot borer) | Minor sex pheromone component | (E)-11-hexadecenyl acetate (major) |

| Spodoptera frugiperda (Fall armyworm) | Sex pheromone component | Not specified in provided context |

Structure-Activity Relationships in Biological Perception and Receptor Binding

The biological activity of this compound is intrinsically linked to its molecular structure. The specific arrangement of atoms and functional groups determines its interaction with the specialized olfactory receptors of insects, a process that is fundamental to its role as a pheromone. The principles of structure-activity relationships (SAR) help to elucidate how the chemical's structure translates into a biological response.

Insects detect volatile chemical signals like pheromones through a sophisticated olfactory system, primarily located in their antennae. csic.es This system relies on specialized proteins, including odorant-binding proteins (OBPs) and odorant receptors (ORs). mdpi.comresearchgate.net OBPs are thought to capture and transport pheromone molecules from the air to the ORs, which are located on the surface of nerve cells. csic.es The binding of the pheromone to an OR triggers a neural signal that is then processed by the insect's brain, leading to a behavioral response, such as flight towards a potential mate. biosynth.com

The key structural features of this compound that are critical for its activity include:

The Carbon Chain Length: The 16-carbon backbone is a common feature of many lepidopteran pheromones, which are often derived from fatty acids. nih.govresearchgate.net This specific length is important for the molecule's volatility and for fitting into the binding pocket of the receptor.

The (E)-Isomerism of the Double Bond: The geometry of the double bond at the 11th carbon position is crucial. The (E)-configuration (trans) is distinct from the (Z)-configuration (cis). Insect olfactory receptors exhibit a high degree of stereochemical specificity, meaning they can differentiate between these isomers. researchgate.netrothamsted.ac.uk A change from the (E) to the (Z) isomer, or the presence of the wrong isomer, can lead to a significant loss of or even an inhibitory effect on the biological activity.

The Position of the Double Bond: The location of the double bond at the C11-C12 position is a key determinant of the molecule's identity for the receptor. Shifting the double bond to another position along the carbon chain would result in a different molecule that would likely not be recognized by the same receptor.

The Terminal Alcohol Group: The hydroxyl (-OH) group at the end of the carbon chain is another critical feature. This functional group influences the molecule's polarity and its ability to form hydrogen bonds, which can be important for its interaction with the amino acid residues in the binding site of the odorant receptor. The conversion of this alcohol to an acetate or an aldehyde, as seen in the pheromone blends of other species, creates a different chemical signal that is recognized by different sets of receptors. nih.gov

Biosynthetic Pathways of E Hexadec 11 En 1 Ol

Enzymatic Mechanisms Involved in De Novo Synthesis from Fatty Acid Precursors

The biosynthesis of (E)-Hexadec-11-en-1-ol is initiated through the de novo synthesis of fatty acids, a conserved pathway where acetyl-CoA is converted into long-chain saturated fatty acids. aocs.org This process serves as the foundation for producing the C16 backbone required for the final compound.

The primary enzymatic steps are:

De Novo Fatty Acid Synthesis: The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). aocs.org Subsequently, the multi-enzyme complex known as fatty acid synthase (FAS) orchestrates the iterative condensation of malonyl-CoA with a growing acyl chain, ultimately producing a 16-carbon saturated fatty acid, palmitic acid (as palmitoyl-CoA or palmitoyl-ACP). aocs.orgresearchgate.net This process occurs in the pheromone gland of insects. nih.gov

Desaturation: The key step for introducing the unsaturation is catalyzed by a fatty acyl-CoA desaturase. Specifically, a ∆11-desaturase introduces a double bond at the 11th carbon position of the palmitoyl-CoA precursor. uliege.bebiorxiv.org The stereochemistry of this double bond (E or Z) is determined by the specific desaturase enzyme. While many identified ∆11-desaturases produce the (Z)-isomer, specific desaturases capable of producing (E)-isomers have also been characterized. uliege.be

Reduction: The final step in the pathway is the reduction of the carboxyl group of the fatty acyl-CoA precursor, (E)-hexadec-11-enoyl-CoA, to a primary alcohol. This reaction is carried out by a fatty-acyl reductase (FAR). uliege.benih.gov This enzymatic conversion yields the final product, this compound. In some organisms, the alcohol can be further modified by oxidation to an aldehyde or acetylation to an acetate (B1210297) ester, which are also common pheromone components. researchgate.net

Identification of Key Enzymes and Metabolic Flux Analysis within Organisms

The elucidation of the biosynthetic pathway has led to the identification and characterization of the crucial enzymes from various organisms, primarily moths. This knowledge has been instrumental in the heterologous production of pheromones in microbial hosts like yeast. uliege.bebiorxiv.org

Table 1: Key Enzymes in the Biosynthesis of C16 Unsaturated Alcohols

| Enzyme | Function | Source Organism (Example) | Reference |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | General to eukaryotes | aocs.org |

| Fatty Acid Synthase (FAS) | Synthesizes palmitoyl-CoA (C16:CoA) from acetyl-CoA and malonyl-CoA. | General to eukaryotes | aocs.org |

| ∆11-Desaturase | Introduces a double bond at the C11 position of palmitoyl-CoA. | Amyelois transitella, Spodoptera litura | uliege.benih.gov |

| Fatty-Acyl Reductase (FAR) | Reduces the fatty acyl-CoA to the corresponding alcohol. | Helicoverpa armigera | biorxiv.orgnih.gov |

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through the various pathways within a cell. springernature.com In the context of producing this compound in engineered organisms, MFA is critical for identifying metabolic bottlenecks and guiding genetic engineering strategies to optimize yield. nih.govnih.gov

Genetic Basis of Biosynthetic Enzyme Expression and Regulation

The production of this compound is fundamentally controlled at the genetic level through the expression of the genes encoding the key biosynthetic enzymes. Advances in synthetic biology have enabled the reconstruction of these biosynthetic pathways in microbial hosts, offering a sustainable alternative to chemical synthesis. uliege.be

The oleaginous yeast Yarrowia lipolytica has emerged as a particularly effective chassis for producing fatty-acid-derived molecules due to its high flux towards fatty acid synthesis. researchgate.netnih.gov The genetic strategies employed to enhance production include:

Heterologous Gene Expression: The core strategy involves introducing and expressing the genes for the ∆11-desaturase and the fatty-acyl reductase (FAR) from an insect source into the yeast genome. biorxiv.orgnih.gov The combination of a desaturase from Amyelois transitella and a reductase from Helicoverpa armigera has proven effective for producing (Z)-hexadec-11-en-1-ol. biorxiv.org

Blocking Competing Pathways: To channel metabolic precursors exclusively towards pheromone synthesis, competing pathways are genetically disrupted. This often involves deleting genes responsible for fatty alcohol degradation (e.g., FAO1, encoding fatty alcohol oxidase, and HFD1, encoding a fatty aldehyde dehydrogenase) and peroxisome biogenesis (PEX10), which is essential for β-oxidation. researchgate.netbiorxiv.org

Redirecting Carbon Flux: To prevent the diversion of fatty acyl-CoA precursors into storage lipids, the expression of genes involved in triacylglycerol synthesis, such as glycerol-3-phosphate acyltransferase (GPAT), can be downregulated. researchgate.netresearchgate.net

Gene Dosage Optimization: The production titer can be significantly increased by integrating multiple copies of the desaturase and reductase genes into the yeast genome. biorxiv.org Studies have shown a near 10-fold increase in (Z)-hexadec-11-en-1-ol production when increasing the copy number of the pathway genes from one to three. researchgate.netbiorxiv.org

Table 2: Genetic Modifications in Y. lipolytica for Enhanced Pheromone Precursor Production

| Genetic Modification | Purpose | Effect on Production | Reference |

| Expression of AtrΔ11 and HarFAR | Introduce the biosynthetic pathway for C16 unsaturated alcohol. | Enables production of the target molecule. | nih.gov |

| Deletion of hfd1, fao1, pex10 | Prevent degradation of fatty alcohol/aldehyde intermediates and block β-oxidation. | Increased accumulation of the final product. | researchgate.netbiorxiv.org |

| Downregulation of GPAT | Reduce the formation of storage lipids (triacylglycerols). | Redirects fatty acyl-CoA precursors to the pheromone pathway. | researchgate.netresearchgate.net |

| Integration of multiple gene copies | Increase the expression level of pathway enzymes. | 9.7-fold increase in titer (from 1 to 3 copies). | biorxiv.org |

Through these combined genetic and metabolic engineering efforts, researchers have successfully engineered yeast strains capable of producing grams-per-liter titers of moth pheromone precursors, demonstrating the potential of biotechnology for industrial-scale manufacturing. researchgate.netbiorxiv.org

Table of Mentioned Chemical Compounds

Synthetic Strategies for E Hexadec 11 En 1 Ol and Analogues

Stereoselective Total Synthesis Approaches to the (E)-Isomer

The creation of the (E)-configured double bond at the C11-C12 position is the most critical challenge in the synthesis of (E)-Hexadec-11-en-1-ol. Several powerful reactions in organic chemistry have been adapted for this purpose.

Olefin metathesis is a powerful reaction that involves the exchange of alkylidene fragments between two alkene molecules, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). organic-chemistry.orglibretexts.org Cross-metathesis (CM) is particularly useful for constructing long-chain alkenols like this compound.

A plausible synthetic route involves the cross-metathesis of a terminally unsaturated alcohol, such as 10-undecen-1-ol, with a short-chain terminal alkene, like 1-pentene. The reaction, typically catalyzed by a second-generation Grubbs catalyst, leads to the formation of the desired C16 backbone with the internal double bond. acs.orguwindsor.ca Ethene is released as a volatile byproduct, which helps to drive the reaction to completion. While this reaction can produce a mixture of (E) and (Z) isomers, reaction conditions and catalyst selection can be optimized to favor the thermodynamically more stable (E)-isomer. organic-chemistry.org

Table 1: Representative Olefin Cross-Metathesis Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product | Typical E/Z Ratio |

| 10-Undecen-1-ol | 1-Pentene | Grubbs II Catalyst | (E/Z)-Hexadec-11-en-1-ol | Favors E-isomer |

Research has shown that the cross-metathesis of long-chain allylic alcohols with acrylates, followed by oxidation, is a scalable route to related unsaturated esters. acs.org This highlights the versatility of metathesis in building complex molecules from simpler, readily available olefinic precursors. uwindsor.cabeilstein-journals.org

Olefination reactions are fundamental in synthetic organic chemistry for creating carbon-carbon double bonds from carbonyl compounds. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are mainstays for this transformation and offer a degree of stereocontrol. marquette.edu

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.org To achieve high (E)-selectivity, stabilized ylides are typically employed. science.gov In the synthesis of this compound, this would involve the reaction of pentanal with an ylide derived from an 11-carbon phosphonium (B103445) salt bearing a protected hydroxyl group. The use of stabilized ylides, often containing electron-withdrawing groups, favors the formation of the (E)-alkene. science.gov

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of (E)-alkenes due to its generally higher (E)-selectivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgresearchgate.net This reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. The reaction of pentanal with the anion of diethyl (11-hydroxyundecyl)phosphonate (with the hydroxyl group appropriately protected) would yield the (E)-alkene precursor to the target molecule. wikipedia.orgconicet.gov.ar The stereochemical outcome is influenced by steric factors in the transition state, which favors the antiperiplanar alignment of the reactants leading to the (E)-product. researchgate.net The use of certain conditions, such as the Masamune-Roush conditions (LiCl, DBU), can further enhance (E)-selectivity. researchgate.net

Table 2: Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis

| Reaction | Key Reagent | Typical Selectivity | Byproduct |

| Wittig Reaction | Stabilized Phosphorus Ylide | Good to Excellent (E) | Triphenylphosphine oxide |

| HWE Reaction | Phosphonate Carbanion | Excellent (E) | Dialkyl phosphate salt |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Heck and Sonogashira reactions are particularly relevant for constructing the olefinic linkage in this compound.

The Heck reaction couples an unsaturated halide or triflate with an alkene. frontiersin.org To synthesize the target molecule, a vinyl halide could be coupled with a terminal alkene. For instance, the reaction of a protected 1-bromo-undec-1-ene with pent-1-ene under palladium catalysis would be a possible, though less common, approach. More typically, the reaction of an aryl or vinyl halide with a terminal alkene gives high yields and stereoselectivity for the trans-substituted product. frontiersin.org The regioselectivity can sometimes be an issue with long-chain aliphatic alkenes. chemistryviews.org

The Sonogashira reaction provides a highly reliable route to internal alkynes by coupling a terminal alkyne with a vinyl or aryl halide. researchgate.netlibretexts.org This method can be adapted to synthesize (E)-alkenes through a two-step process. First, a Sonogashira coupling is performed between a terminal alkyne (e.g., 1-pentyne) and a vinyl halide (e.g., a protected 1-iodo-undec-1-ene). The resulting enyne is then stereoselectively reduced to the (E)-alkene. nih.gov A common method for this reduction is the use of dissolving metals, such as sodium in liquid ammonia, which selectively reduces the alkyne to a trans-alkene. Alternatively, catalytic semireduction followed by isomerization can also yield the (E)-product. nih.gov

Chemoenzymatic Synthetic Routes for Enhanced Enantiopurity

Chemoenzymatic synthesis integrates the high selectivity of biological catalysts (enzymes) with the versatility of traditional organic reactions. scielo.br While this compound itself is achiral, enzymatic methods are invaluable for preparing chiral analogues with high enantiopurity or for selective transformations in complex syntheses.

Lipases are frequently used enzymes in organic synthesis due to their ability to catalyze enantioselective esterification, transesterification, and hydrolysis reactions in non-aqueous solvents. scielo.brjst.go.jp For example, a racemic chiral analogue of this compound could be resolved through lipase-catalyzed kinetic resolution, where the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. science.gov

Furthermore, enzymes like hydroxylases can introduce hydroxyl groups at specific positions on a hydrocarbon chain. google.comfrontiersin.org A patented method describes the production of (E/Z)-hexadec-11-en-1-ol via the enzymatic terminal hydroxylation of the corresponding alkene substrate using non-heme diiron alkane monooxygenases or cytochrome P450 enzymes. google.com Such biocatalytic approaches offer potential for greener and more direct synthetic routes.

Enantioselective Synthesis Considerations for Chiral Analogues

Many insect pheromones are chiral molecules where biological activity is dependent on a specific stereoisomer. The synthesis of chiral analogues of this compound, such as those with a methyl branch or a chiral secondary alcohol, requires sophisticated enantioselective strategies.

One powerful method involves the use of chiral auxiliaries , such as Evans oxazolidinones. researchgate.netsantiago-lab.com An achiral carboxylic acid can be attached to the chiral auxiliary, which then directs the stereoselective alkylation at the α-position. mdpi.comnih.gov For instance, to synthesize a methyl-branched analogue, the corresponding unsaturated carboxylic acid could be coupled to an Evans auxiliary, followed by diastereoselective methylation and subsequent removal of the auxiliary to yield a chiral alcohol precursor. mdpi.comresearchhub.com

Other key strategies include:

Asymmetric Catalysis: Using chiral catalysts for reactions like asymmetric hydrogenation or asymmetric epoxidation followed by ring-opening.

Enzymatic Resolutions: As described in the chemoenzymatic section, lipases can resolve racemic alcohols or their precursors to provide access to enantiopure materials. science.gov

These methods are crucial for preparing specific stereoisomers of chiral pheromone analogues to study structure-activity relationships. rsc.org

Preparation of Deuterium-Labeled Analogues for Mechanistic and Metabolic Studies

Deuterium-labeled compounds are indispensable tools for studying reaction mechanisms, biosynthetic pathways, and the metabolism of molecules like pheromones. symeres.commdpi.com The introduction of deuterium (B1214612) atoms allows for tracking the fate of a molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Several methods can be employed to synthesize deuterium-labeled this compound:

Catalytic Deuteration of Alkynes: The most common method for introducing deuterium across a double bond is the reduction of an alkyne precursor. To obtain the deuterated (E)-alkene, a dissolving metal reduction (e.g., Na/ND₃) of the corresponding C16-11-yne precursor could be used. Alternatively, catalytic transfer deuteration using deuterium donors like deuterated alcohols or silanes can also be effective. marquette.edubohrium.com

Use of Deuterated Building Blocks: The synthesis can start from smaller, commercially available deuterated reagents. For example, a deuterated phosphonium ylide could be used in a Wittig reaction, or a deuterated Grignard reagent could be used in a coupling reaction. This allows for the precise placement of deuterium atoms at specific positions in the final molecule.

Hydrogen-Isotope Exchange: Under certain catalytic conditions (e.g., using specific ruthenium or copper catalysts), the hydrogen atoms on a terminal alkyne can be exchanged with deuterium from a source like D₂O or acetone-d₆ before its elaboration into the final molecule. mdpi.com

These labeling studies are crucial for understanding how insects biosynthesize and metabolize pheromones, providing valuable insights for pest management strategies. acs.org

Advanced Analytical Techniques for the Detection and Structural Elucidation of E Hexadec 11 En 1 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-Hexadec-11-en-1-ol, particularly in complex mixtures extracted from natural sources. wiley.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with various components of the mixture, causing them to separate based on their boiling points and chemical properties. For long-chain unsaturated alcohols like this compound, specialized columns, such as those with a wax-based stationary phase (e.g., DB-WAX), are often used to achieve optimal separation of geometric isomers. The time it takes for a compound to travel through the column, known as the retention time (RT), is a characteristic property that aids in its identification. researchgate.net

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion [M]⁺ would be observed at m/z 240.4, corresponding to its molecular weight. nih.gov Other characteristic fragment ions would also be present, providing further structural confirmation.

The high sensitivity of GC-MS makes it ideal for detecting trace amounts of pheromones. researchgate.net Techniques like headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to concentrate volatile compounds from a sample, further enhancing detection capabilities. usda.gov In some applications, GC is coupled with an electroantennographic detector (GC-EAD), which uses an insect's antenna to specifically detect biologically active compounds in a mixture before they are identified by MS. wiley.comfrontiersin.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC Column | DB-WAX, 30 m x 0.25 mm |

| Oven Program | 100°C (1 min) → 250°C at 3°C/min |

| Ionization Method | Electron Impact (EI) |

| Molecular Ion (M⁺) | m/z 240.4 |

| Key Fragment Ions | To be determined from the mass spectrum |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. libretexts.org For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the connectivity of atoms and, crucially, the geometry of the double bond. pearson.com

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. For this compound, specific signals would be expected for the protons on the double bond (vinylic protons), the protons on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl protons along the hydrocarbon chain.

The key to confirming the (E)-configuration of the double bond lies in the coupling constant (J) between the vinylic protons. For a trans (E) double bond, the coupling constant is typically larger (usually in the range of 11-18 Hz) compared to a cis (Z) double bond (usually 6-12 Hz). wpmucdn.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons involved in the double bond can also provide evidence for the (E)- or (Z)-isomerism. tsijournals.com

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation. The Nuclear Overhauser Effect (NOE) can also be used to probe the spatial proximity of atoms, further confirming the (E)-geometry of the double bond. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity/Coupling Constant (J) |

|---|---|---|

| ¹H NMR | ||

| Vinylic Protons (-CH=CH-) | ~5.3-5.4 | Multiplet, J ≈ 15 Hz (for E-isomer) |

| Methylene Protons (-CH₂-OH) | ~3.6 | Triplet |

| Other Methylene Protons | ~1.2-2.1 | Multiplets |

| Methyl Protons (-CH₃) | ~0.9 | Triplet |

| ¹³C NMR | ||

| Vinylic Carbons (-CH=CH-) | ~130 | |

| Carbonyl Carbon (-CH₂-OH) | ~63 |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An FTIR spectrometer measures the absorption of infrared radiation at these frequencies, resulting in a spectrum that is characteristic of the molecule's functional groups. acs.org

For this compound, the FTIR spectrum would exhibit key absorption bands that confirm the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. aip.org

C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the aliphatic chain.

C=C Stretch: A weaker absorption band around 1665-1675 cm⁻¹ would indicate the stretching vibration of the carbon-carbon double bond. The intensity of this peak is often weak for symmetrically substituted alkenes.

C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol. researchgate.net

=C-H Bend: A key diagnostic peak for a trans-disubstituted alkene is the out-of-plane bending vibration of the C-H bonds on the double bond, which appears as a strong band around 960-970 cm⁻¹. The presence of this band is strong evidence for the (E)-configuration.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | 3200-3600 (broad, strong) |

| Alkane (C-H) | C-H Stretch | 2850-2960 (strong) |

| Alkene (C=C) | C=C Stretch | ~1665-1675 (weak to medium) |

| Alkene (=C-H) | C-H Bend (out-of-plane) | ~960-970 (strong, for E-isomer) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

While standard GC-MS provides the nominal mass of a molecule, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. masterorganicchemistry.com This precision allows for the unambiguous determination of a molecule's elemental composition. nih.gov

The exact mass of an ion is calculated by summing the exact masses of its constituent isotopes. For example, the exact mass of ¹²C is 12.000000 Da, while that of ¹H is 1.007825 Da, and ¹⁶O is 15.994915 Da. Different molecular formulas that have the same nominal mass will have slightly different exact masses.

For this compound, with the molecular formula C₁₆H₃₂O, the calculated monoisotopic mass is 240.245315 Da. nih.gov By measuring the exact mass of the molecular ion using HRMS and comparing it to the calculated value, the elemental composition can be confirmed with a high degree of confidence. This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 4: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₃₂O |

| Nominal Mass | 240 |

| Calculated Monoisotopic Mass | 240.245315 Da nih.gov |

| Measured Exact Mass (HRMS) | Expected to be within a few ppm of the calculated value |

Chiral Chromatography for Isomeric Purity Assessment and Enantiomeric Excess Determination

While this compound itself is not chiral, some related pheromones or their precursors can be. In such cases, or in synthetic routes that may involve chiral intermediates, the assessment of isomeric purity is crucial. Chiral chromatography is a specialized form of chromatography used to separate enantiomers. sigmaaldrich.com

Enantiomers are non-superimposable mirror images of each other and have identical physical properties in an achiral environment. sigmaaldrich.com Therefore, they cannot be separated by standard chromatographic techniques. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. libretexts.org

The result of a chiral chromatographic separation is a chromatogram showing two distinct peaks for the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer in the mixture. From these peak areas, the enantiomeric excess (ee) can be calculated. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral sample and is defined as the absolute difference in the mole fractions of the two enantiomers, expressed as a percentage. wikipedia.orgnih.gov

For a racemic mixture (equal amounts of both enantiomers), the ee is 0%. For a pure enantiomer, the ee is 100%. This technique is vital in asymmetric synthesis to determine the effectiveness of a chiral catalyst or reagent. nih.gov

Although this compound is achiral, if it were synthesized from a chiral precursor, or if it were part of a mixture containing chiral isomers, chiral chromatography would be the method of choice to determine the enantiomeric composition.

Table 5: Principles of Chiral Chromatography for Purity Assessment

| Concept | Description |

|---|---|

| Principle | Differential interaction of enantiomers with a chiral stationary phase. |

| Stationary Phase | A stationary phase that is itself chiral. |

| Outcome | Separation of enantiomers into distinct peaks in a chromatogram. |

| Quantification | Peak areas are used to determine the ratio of enantiomers. |

| Enantiomeric Excess (ee) | Calculated as: |(mole fraction of enantiomer 1) - (mole fraction of enantiomer 2)| x 100%. wikipedia.org |

Applications and Translational Research of E Hexadec 11 En 1 Ol

Utilization in Integrated Pest Management (IPM) Strategies for Agricultural Sustainability

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical controls are used only when needed and with the goal of removing only the target organism. Pheromone-based approaches, such as those using (E)-Hexadec-11-en-1-ol, are a cornerstone of modern IPM programs due to their species-specificity and low environmental impact. cabidigitallibrary.org

Pheromone Trapping and Monitoring Programs for Pest Population Surveillance

Pheromone traps baited with synthetic this compound are instrumental in monitoring the populations of specific pest insects. For instance, it is a known pheromone of the spotted stem borer, Chilo partellus. molnova.commolnova.com These traps serve as an early warning system, allowing farmers to detect the presence and estimate the density of the pest population. This information is critical for making informed decisions about the timing and necessity of control interventions, thus preventing unnecessary pesticide applications.

The effectiveness of pheromone traps is influenced by several factors, including the design of the trap, the release rate of the pheromone, and the specific blend of pheromone components. Research has shown that the presence and ratio of different compounds in a pheromone blend can significantly impact trap capture rates for various moth species. nih.gov For example, in studies with Heliothis subflexa, (Z)-11-hexadecen-1-ol, a related compound, was found to be a critical component of the pheromone blend for effective trapping. nih.gov

Table 1: Insects for which this compound or its derivatives are a pheromone component

| Insect Species | Common Name | Pheromone Component(s) |

| Leucinodes orbonalis | Brinjal shoot and fruit borer | (E)-Hexadec-11-en-1-yl acetate (B1210297) prayoglife.com |

| Chilo partellus | Spotted stem borer | This compound molnova.commolnova.com |

| Plutella xylostella | Diamondback moth | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate, and (Z)-11-hexadecen-1-ol cabidigitallibrary.org |

| Helicoverpa armigera | American bollworm | (Z)-11-hexadecenal and (Z)-9-hexadecenal cabidigitallibrary.orgresearchgate.net |

Mating Disruption Techniques for Reproductive Interference

Mating disruption is a proactive pest control method that involves permeating the air in a crop with synthetic pheromones. cabidigitallibrary.org This creates a state of confusion for the male insects, making it difficult for them to locate females for mating. The high concentration of the synthetic pheromone can lead to sensory adaptation or create false trails that mask the natural pheromone plumes released by females. cabidigitallibrary.org

The successful implementation of mating disruption relies on the development of effective formulations that provide a controlled and sustained release of the pheromone throughout the mating season of the target pest. This technique has proven to be a successful component of IPM for various pests, reducing the reliance on conventional insecticides. cabidigitallibrary.org For the diamondback moth, a mixture including (Z)-11-hexadecen-1-ol is used for mating disruption. cabidigitallibrary.org

Development of Controlled-Release Formulations for Extended Efficacy in Field Conditions

The practical success of pheromone-based pest management hinges on the development of effective controlled-release formulations. These formulations are designed to protect the pheromone from environmental degradation (e.g., from UV light and oxidation) and to release it at a consistent, optimal rate over an extended period.

Various types of controlled-release dispensers have been developed, including rubber septa, plastic lures, and specialized polymeric matrices. The choice of formulation depends on the specific pheromone, the target pest, and the environmental conditions of the crop. For example, rubber septa have been used as a carrier for pheromone blends in trapping studies. nih.gov The goal is to maintain the atmospheric concentration of the pheromone at a level sufficient to disrupt mating or effectively attract pests to traps throughout their flight period. Research continues to focus on creating more efficient and longer-lasting dispensers to improve the cost-effectiveness and practicality of pheromone-based pest control.

Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| (E)-Hexadec-11-en-1-yl acetate |

| (Z)-11-hexadecen-1-ol |

| (Z)-11-hexadecenal |

| (Z)-11-hexadecenyl acetate |

| (Z)-9-hexadecenal |

| (Z)-7-hexadecenal |

| (Z)-9-hexadecen-1-ol |

| (Z)-7-hexadecen-1-ol acetate |

| (Z)-9-hexadecen-1-ol acetate |

| (Z)-11-hexadecen-1-ol acetate |

| Tetradecanal |

| (Z)-9-tetradecanal |

| Hexadecanal |

| Hexadecan-1-ol acetate |

Future Perspectives and Emerging Research Avenues on E Hexadec 11 En 1 Ol

Unraveling Novel Biological Functions and Receptor Interactions Beyond Pheromones

While the pheromonal activity of (E)-Hexadec-11-en-1-ol is well-documented, its broader biological functions remain largely unexplored. An emerging area of significant interest is the investigation of its potential as a bioactive molecule in other contexts.

Research Findings: Initial evidence suggests that this compound may possess functions beyond insect communication. It has been identified as a component in the volatile oil of the plant Daphne genkwa and is noted to have potential antibacterial activity. molnova.com This finding opens up a new frontier for research, investigating its efficacy against various bacterial strains, understanding its mechanism of action, and exploring its potential application in medicine or as a surface disinfectant.

Future research will likely focus on:

Screening for Antimicrobial Properties: Systematic evaluation of this compound against a wide range of pathogenic bacteria and fungi to quantify its minimum inhibitory concentration (MIC) and spectrum of activity.

Exploring Plant Biology: Investigating the role of this compound in plants like Daphne genkwa. Does it serve as a defense compound against herbivores or pathogens, or does it play a role in plant physiology?

Identifying Novel Receptors: Research into whether this molecule interacts with receptors in organisms other than insects, which could reveal currently unknown signaling pathways and biological effects. The chirality of related pheromone molecules is known to be crucial for their biological activity, suggesting that stereospecific interactions with receptors are key. researchgate.net

Exploring Enzyme Engineering for Enhanced Biosynthesis and Sustainable Production

The industrial demand for pheromones for pest control necessitates sustainable and cost-effective production methods. Biotechnological production using engineered microbes is a promising alternative to traditional chemical synthesis. nih.gov Research has heavily focused on the biosynthesis of the related (Z)-isomer, providing a strong blueprint for producing this compound.

Research Findings: Metabolic engineering of oleaginous yeasts like Yarrowia lipolytica and Saccharomyces cerevisiae has been successful in producing unsaturated fatty alcohols. nih.gov These efforts typically involve introducing heterologous enzymes, specifically fatty acyl-CoA desaturases and fatty acyl-CoA reductases (FARs), to create novel biosynthetic pathways. nih.gov For instance, combining a desaturase from Amyelois transitella and a reductase from Helicoverpa armigera has yielded significant titers of the (Z)-isomer. nih.gov Further engineering to decrease fatty alcohol degradation and downregulate competing metabolic pathways, such as storage lipid accumulation, has dramatically improved yields. nih.gov

Future research in enzyme engineering will aim to:

Identify and Engineer (E)-Specific Desaturases: Discovering or engineering desaturases that produce the (E)-11 double bond with high specificity is a key goal.

Optimize Enzyme Combinations: Testing various combinations of desaturases and FARs in robust microbial chassis to maximize the production of this compound.

Host Strain Improvement: Further metabolic engineering of host strains like Y. lipolytica to channel more fatty acid precursors towards the desired pheromone product.

Alternative Enzymatic Routes: Exploring other enzyme classes, such as non-heme diiron monooxygenases or cytochrome P450s, which can perform terminal hydroxylation on fatty acids as a different route to producing fatty alcohols.

Table 1: Key Enzymes in Fatty Alcohol Biosynthesis

| Enzyme Class | Function | Potential Research Direction for this compound |

|---|---|---|

| Fatty Acyl-CoA Desaturase | Introduces a double bond at a specific position in a fatty acyl-CoA molecule. | Discovery or protein engineering of a Δ11-desaturase that produces the (E) isomer. |

| Fatty Acyl-CoA Reductase (FAR) | Reduces a fatty acyl-CoA to its corresponding fatty alcohol. | Screening for FARs with high activity on (E)-hexadec-11-enoyl-CoA. |

| Cytochrome P450 Monooxygenase | Can hydroxylate the terminal carbon of fatty acids. | Engineering P450 systems for selective hydroxylation of (E)-hexadec-11-enoic acid. |

Advancements in Sustainable and Scalable Synthetic Methodologies for Industrial Applications

While biosynthesis holds great promise, chemical synthesis remains a vital method for producing pheromones. The future of this field lies in developing "green" chemical processes that are more sustainable, scalable, and cost-effective.

Research Findings: Traditional syntheses of long-chain unsaturated alcohols often rely on methods like the Wittig reaction to create the double bond with specific stereochemistry, followed by functional group manipulations. The precursor, 11-Hexadecyn-1-ol, is used to produce both the (E) and (Z) isomers of hexadecenyl acetate (B1210297), highlighting the importance of stereocontrolled alkyne reductions. cymitquimica.com A major push in modern organic chemistry is the replacement of hazardous reagents and solvents with more sustainable alternatives. This includes using greener solvents and developing catalytic processes that minimize waste.

Future research will likely focus on:

Catalytic Methods: Developing new catalytic reactions, such as olefin metathesis, with high (E)-selectivity to construct the carbon-carbon double bond efficiently.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can improve safety, scalability, and reaction efficiency compared to traditional batch processing.

Bio-based Starting Materials: Utilizing renewable feedstocks derived from plant oils as starting materials for the synthesis, reducing the reliance on petrochemicals.

Solvent Minimization: Designing synthetic routes that use safer, biodegradable solvents or even solvent-free conditions to reduce environmental impact.

Computational Modeling of Receptor-Ligand Interactions and Olfactory Perception Mechanisms

Understanding how this compound is detected by an insect's antenna at the molecular level is crucial for designing more effective pest control agents. Computational modeling provides a powerful tool to investigate these interactions in silico.

Research Findings: The perception of odorants begins when these molecules bind to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons. mdpi.com Computational approaches like molecular docking and molecular dynamics (MD) simulations are increasingly used to predict how ligands bind to ORs. mdpi.com These methods can estimate the binding affinity and identify the key amino acid residues in the receptor's binding pocket that are critical for the interaction. For example, studies on pheromone receptors in moths have used these techniques to understand the structural basis for the specific recognition of different pheromone components.

Key emerging research directions include:

Homology Modeling of Receptors: As the specific ORs for this compound are identified, homology modeling can be used to predict their 3D structures based on known receptor structures.

Virtual Screening: Using the modeled receptor structure to screen large libraries of virtual compounds to identify novel molecules that could act as agonists (attractants) or antagonists (disruptants).

MD Simulations: Running simulations to observe the dynamic process of the pheromone binding to its receptor, revealing the conformational changes that lead to receptor activation and the initiation of a neural signal. This provides a deeper understanding than static docking models.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate the structural features of molecules with their ability to activate the pheromone receptor, guiding the design of new, more potent semiochemicals.

常见问题

Basic: What are the key methodologies for synthesizing (E)-Hexadec-11-en-1-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as bromination followed by elimination and catalytic hydrogenation. For example:

Bromination : Reacting precursors with bromine in CCl₄ at 0–1°C for stereochemical control .

Elimination : Using KOH in ethylene glycol at 50–130°C to form the double bond .

Hydrogenation : Employing 5% Pd/BaSO₄ in hexane at 20°C to achieve the desired (E)-configuration .

Optimization Tips :

- Monitor reaction temperature and catalyst loading to minimize side products.

- Use quenching and extraction techniques (e.g., methylene chloride) for purification .

Basic: Which analytical techniques are most reliable for confirming the stereochemical purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare coupling constants (J-values) of protons adjacent to the double bond; (E)-isomers typically exhibit J ≈ 15–18 Hz .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use chiral columns to separate enantiomers and verify retention times against standards .

- Infrared (IR) Spectroscopy : Identify characteristic C=C stretching vibrations (~1650 cm⁻¹) and hydroxyl group signals (~3300 cm⁻¹) .

Advanced: How should researchers address contradictions in reported physical properties (e.g., boiling points) of this compound?

Methodological Answer:

Source Evaluation : Cross-reference data from authoritative databases like NIST Chemistry WebBook, prioritizing peer-reviewed journals over commercial platforms .

Experimental Replication : Reproduce measurements under controlled conditions (e.g., standardized pressure for boiling point determination) .

Statistical Analysis : Apply error propagation models to assess uncertainties in historical data .

Example : If literature boiling points vary, conduct differential scanning calorimetry (DSC) to validate thermal stability and phase transitions .

Advanced: What strategies ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

- Detailed Protocols : Document exact molar ratios, solvent purity, and stirring rates (e.g., 0.7 mL acetic anhydride per 1 mmol substrate) .

- Interlab Calibration : Share reference samples with collaborating labs to standardize analytical instrumentation .

- Open Data Practices : Publish raw NMR/GC-MS spectra in supplementary materials to enable cross-validation .

Advanced: How can researchers balance open data sharing with ethical concerns in studies involving this compound?

Methodological Answer:

- De-identification : Remove identifiers from datasets while retaining metadata (e.g., reaction conditions, spectral parameters) .

- Controlled Access : Use repositories like Zenodo or Figshare with embargo options to protect sensitive methodologies .

- Compliance : Adhere to institutional review boards (IRBs) for data anonymization, particularly if collaborating with industrial partners .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

- Storage : Seal in amber vials under inert gas (N₂/Ar) and store at 2–8°C to minimize oxidation .

- Handling : Use anhydrous solvents (e.g., dry THF) during synthesis to avoid hydrolysis of intermediates .

Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:

- DFT Calculations : Predict transition states for hydrogenation steps using software like Gaussian or ORCA to optimize catalyst selection .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., hexane vs. ethyl acetate) .

- Data Integration : Compare computed NMR chemical shifts with experimental data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。